molecular formula C11H15NO B13083567 3-(1-Phenylethoxy)azetidine

3-(1-Phenylethoxy)azetidine

Cat. No.: B13083567
M. Wt: 177.24 g/mol
InChI Key: WOKPAFNDZHFZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, amines, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 3-(1-Phenylethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ring strain and nitrogen atom facilitate its binding to these targets, leading to various biological effects. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(1-phenylethoxy)azetidine

InChI

InChI=1S/C11H15NO/c1-9(13-11-7-12-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

WOKPAFNDZHFZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CNC2

Origin of Product

United States

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